molecular formula C9H9F3N2O B14811384 4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine

4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B14811384
M. Wt: 218.18 g/mol
InChI Key: NXILKQIQYCLUAP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H11F3N2O It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. The cyclopropoxy group contributes to the compound’s stability and reactivity, allowing it to exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

4-cyclopropyloxy-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(13)6(3-4-14-8)15-5-1-2-5/h3-5H,1-2,13H2

InChI Key

NXILKQIQYCLUAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(F)(F)F)N

Origin of Product

United States

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